molecular formula C20H24N4O3S B2789780 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-28-4

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2789780
CAS No.: 851809-28-4
M. Wt: 400.5
InChI Key: YWVXNCKNALHETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused triazolothiazole core (1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol) substituted with a 2-methyl group and a spirocyclic moiety (1,4-dioxa-8-azaspiro[4.5]decane) linked via a 4-methylphenylmethyl bridge. The hydroxyl group at position 6 may participate in hydrogen bonding, critical for biological interactions, while the 4-methylphenyl group contributes lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-13-3-5-15(6-4-13)16(17-18(25)24-19(28-17)21-14(2)22-24)23-9-7-20(8-10-23)26-11-12-27-20/h3-6,16,25H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVXNCKNALHETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic system, the introduction of the thiazole ring, and the construction of the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological implications:

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Triazolo[3,2-b][1,3]thiazol-6-ol - 2-Methyl
- 1,4-dioxa-8-azaspiro[4.5]decan-8-yl
- 4-Methylphenylmethyl
Enhanced rigidity from spiro system; potential for CNS targeting due to piperazine-like nitrogen
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol Triazolo[3,2-b][1,3]thiazol-6-ol - 2-Ethyl
- 4-Ethylpiperazinyl
- 3-Chlorophenyl
Piperazine substituent may improve solubility but reduce selectivity; chlorine enhances electrophilicity
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Triazolo[3,2-b][1,3]thiazol-6-ol - 4-Ethoxy-3-methoxyphenyl
- 4-(3-Chlorophenyl)piperazinyl
Polar substituents (methoxy, ethoxy) may improve water solubility; chlorophenyl enhances receptor affinity
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Diazaspiro[4.5]decane - 8-Phenyl
- Piperazine/propyl chains
Spiro systems used in antipsychotics; rigid framework reduces off-target binding
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole - Pyrazole
- 4-Methoxyphenyl
Thiadiazole core increases electron deficiency; antimicrobial activity noted

Key Observations

Substituent Effects :

  • 4-Methylphenyl : Enhances lipophilicity vs. polar groups (e.g., 4-ethoxy-3-methoxyphenyl in ), favoring blood-brain barrier penetration .
  • Hydroxyl Group : Critical for hydrogen bonding in triazolothiazole derivatives; its absence in thiadiazole analogs () may reduce antimicrobial efficacy .

Biological Activity: Piperazine-containing analogs () show affinity for serotonin/dopamine receptors, suggesting the target compound may share CNS applications .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol ~470 g/mol ~520 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH)
Hydrogen Bond Acceptors 8 7 9
Polar Surface Area ~90 Ų ~85 Ų ~110 Ų

LogP values calculated using fragment-based methods; higher LogP in the target compound reflects greater lipophilicity from the 4-methylphenyl group .

Q & A

Q. What are the optimal synthetic routes for preparing 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates and heterocyclic coupling. For example, describes a procedure using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene under reflux. Key steps include controlled reflux times (2–3 hours) and purification via recrystallization from DMSO/water (1:1). Solvent selection (e.g., dry benzene or THF) and stoichiometric ratios of reagents (e.g., 0.01 mol of intermediates) are critical for yield optimization .

Q. How can structural confirmation of the compound be achieved post-synthesis?

  • Methodological Answer : Use spectroscopic techniques such as:
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹, NH bands).
  • ¹H/¹³C NMR to resolve spirocyclic and aromatic protons (e.g., methyl groups at δ 2.1–2.5 ppm, triazole/thiazole protons at δ 7.0–8.5 ppm).
  • Elemental analysis to verify purity (>95%). and highlight these methods for confirming molecular environments and avoiding byproduct contamination .

Q. What are the primary physicochemical properties relevant to its biological activity?

  • Methodological Answer : Key properties include solubility (polar aprotic solvents like DMSO), logP (~3.5–4.0, predicted via computational tools), and thermal stability (melting points >200°C, per ). These properties guide formulation for in vitro assays (e.g., aqueous solubility enhancers for antimicrobial testing) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate its interaction with fungal 14-α-demethylase (CYP51)?

  • Methodological Answer :
  • Target Selection : Use PDB ID 3LD6 (14-α-demethylase lanosterol) for homology modeling ().
  • Docking Software : Employ AutoDock Vina or Schrödinger Suite with flexible ligand settings.
  • Validation : Compare binding affinities (±ΔG) with known antifungals (e.g., fluconazole). shows that triazole-thiadiazole hybrids exhibit competitive inhibition via heme iron coordination, with binding energies <−8.0 kcal/mol indicating high potential .

Q. How can contradictions in antimicrobial activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MIC guidelines for consistency. For example, discrepancies in MIC values against Candida albicans may arise from variations in inoculum size (1–5 × 10³ CFU/mL) or incubation time (24–48 hours).
  • Synergistic Testing : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to address resistance mechanisms. and emphasize structural modifications (e.g., fluorophenyl substituents) to enhance potency against resistant strains .

Q. What strategies mitigate challenges in regioselectivity during spirocyclic ring formation?

  • Methodological Answer :
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization ().
  • Temperature Modulation : Lower reaction temperatures (0–5°C) favor spirocyclic intermediates over linear byproducts.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve ring closure efficiency. achieved >70% yield via dry THF under reflux (65°C) .

Q. How can metabolic stability in hepatic microsomes be assessed for preclinical profiling?

  • Methodological Answer :
  • In vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). notes that piperazine-containing analogs show moderate clearance (t₁/₂ ~30 min), suggesting CYP2D6 involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.